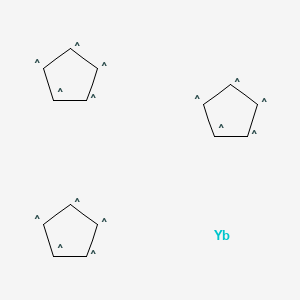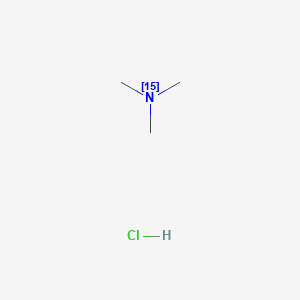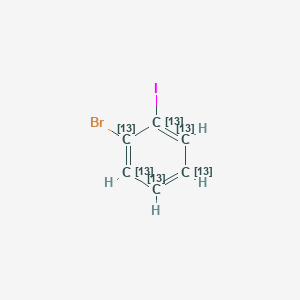
1-bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s structure consists of a six-membered carbon ring with alternating single and double bonds, along with the halogen substituents.
- Its molecular formula is C6H6BrI1C6 .
1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene: is a complex organic compound with a fused cyclohexatriene ring system. It contains both bromine and iodine atoms, as well as a carbon-13 isotope substitution in the cyclohexane ring.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the selective bromination and iodination of a precursor cyclohexatriene derivative.
- Industrial production methods may involve isotopic labeling techniques to incorporate carbon-13 into the cyclohexane ring.
Analyse Des Réactions Chimiques
- 1-Bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene can participate in various reactions:
- Halogenation : It undergoes halogenation reactions due to the presence of bromine and iodine atoms.
- Substitution Reactions : The halogens can be replaced by other functional groups.
- Ring-Closing Reactions : The cyclohexatriene ring can participate in Diels-Alder reactions or other cyclization processes.
- Common reagents include bromine, iodine, Lewis acids, and nucleophiles.
Applications De Recherche Scientifique
- Chemistry : Researchers study this compound’s reactivity, isotopic effects, and stereochemistry.
- Biology : It may serve as a probe in metabolic studies or drug development.
- Medicine : Investigating its biological activity could reveal potential therapeutic applications.
- Industry : Isotopically labeled compounds find use in tracer studies and NMR spectroscopy.
Mécanisme D'action
- The exact mechanism of action for this compound depends on its specific interactions with biological targets. Further research is needed.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct analogs of this compound. Its uniqueness lies in the combination of isotopic labeling and halogenation.
- Similar compounds might include other halogenated cyclohexatrienes or isotopically labeled derivatives.
Remember that while the compound’s existence is plausible, detailed experimental data and literature references are scarce. Researchers interested in this compound should explore its synthesis and properties further
Propriétés
Numéro CAS |
1173023-32-9 |
|---|---|
Formule moléculaire |
C6H4BrI |
Poids moléculaire |
288.86 g/mol |
Nom IUPAC |
1-bromo-6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
OIRHKGBNGGSCGS-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)Br)I |
SMILES canonique |
C1=CC=C(C(=C1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





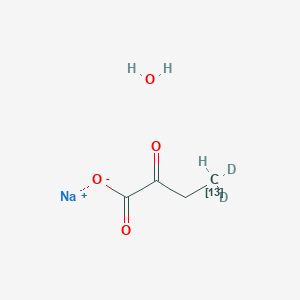

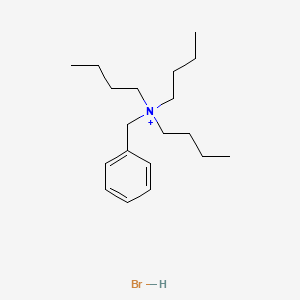

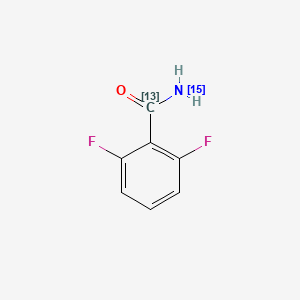
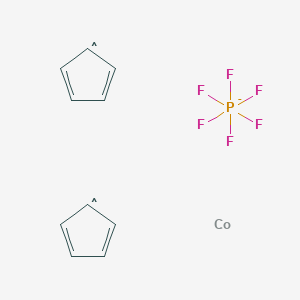
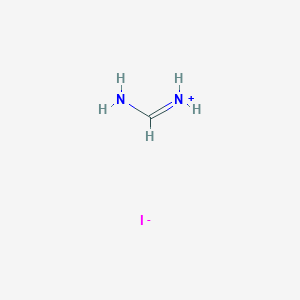
![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

